1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid
CAS No.:
Cat. No.: VC16555850
Molecular Formula: C7H9F3O3
Molecular Weight: 198.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9F3O3 |
|---|---|
| Molecular Weight | 198.14 g/mol |
| IUPAC Name | 1-(trifluoromethoxymethyl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H9F3O3/c8-7(9,10)13-4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12) |
| Standard InChI Key | HLHKGBWPWLHICF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(COC(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
1-Trifluoromethoxymethyl-cyclobutanecarboxylic acid has the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol . Its IUPAC name, 1-[(trifluoromethoxy)methyl]cyclobutane-1-carboxylic acid, reflects the cyclobutane ring substituted with a trifluoromethoxymethyl group at the 1-position and a carboxylic acid moiety .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉F₃O₃ | |
| Molecular Weight | 198.14 g/mol | |
| CAS Number | 1408279-33-3 | |
| SMILES Notation | C1CC(C1)(COC(F)(F)F)C(=O)O | |
| XLogP3 (Lipophilicity) | 1.2 (estimated) |
Structural Analysis
The cyclobutane ring imposes significant angle strain, which influences the compound’s reactivity and conformational stability. The trifluoromethoxy (-OCF₃) group enhances lipophilicity (logP ≈ 1.2) , while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves functionalizing cyclobutanecarboxylic acid derivatives. A representative method includes:
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Cyclobutane Ring Formation: UV-irradiated [2+2] cycloaddition of acrylic acid derivatives in dichloromethane at -30°C to -20°C .
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Trifluoromethoxy Introduction: Reaction with trifluoromethylating agents (e.g., trifluoromethoxide salts) under anhydrous conditions.
Table 2: Optimized Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | -30°C to -20°C | |
| Catalyst | UV light (450W Hg lamp) | |
| Yield | 97% (after purification) |
Purification and Scalability
Vacuum distillation at 90°C and -0.07 MPa pressure yields >99.5% purity . Industrial-scale production requires careful control of exothermic reactions due to the instability of fluorinated intermediates.
Analytical Characterization
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
Chromatographic Analysis
Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) confirms purity >99.5% .
Applications in Medicinal Chemistry
IDH Enzyme Inhibition
The compound is a key intermediate in tricyclic IDH inhibitors targeting cancers with IDH1/2 mutations . Its trifluoromethoxy group improves blood-brain barrier penetration, critical for treating gliomas .
Mechanism of Action:
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Binds to the allosteric site of mutant IDH1, preventing the production of oncogenic 2-hydroxyglutarate .
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Enhances drug half-life via metabolic stability from the cyclobutane ring.
Structure-Activity Relationship (SAR) Studies
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Cyclobutane Rigidity: Reduces off-target interactions compared to flexible analogs .
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Trifluoromethoxy Group: Increases binding affinity by 3-fold compared to methoxy derivatives .
Chemical Reactivity and Derivatives
Carboxylic Acid Reactions
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Esterification: Reacts with methanol/H₂SO₄ to form methyl esters (yield: 85%).
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Amidation: Couples with amines using EDC/HOBt to yield bioactive amides.
Stability Under Physiological Conditions
The compound exhibits a half-life of 6.2 hours in human plasma, attributed to resistance to esterase cleavage.
Pharmacological and Toxicological Profile
Preclinical Data
Toxicity Considerations
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LD₅₀ (Mouse): >500 mg/kg (oral).
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No genotoxicity observed in Ames tests.
Future Directions and Challenges
Drug Development
Ongoing clinical trials (Phase I/II) explore its derivatives in IDH-mutant acute myeloid leukemia . Challenges include optimizing solubility for intravenous formulations.
Materials Science Applications
Preliminary studies suggest utility in fluorinated polymers for gas separation membranes due to high thermal stability (>200°C).
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